1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
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Overview
Description
1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a complex organic compound that features a unique combination of cyclopentyl, phenethyl, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea typically involves multiple steps:
Formation of the Pyrazole Ring:
Attachment of the Ethyl Linker: The pyrazole derivative is then reacted with an ethyl halide to introduce the ethyl linker.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with cyclopentyl isocyanate and phenethylamine to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure may make it suitable for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-cyclopentyl-3-phenethyl-1-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)urea: Similar structure but lacks the trifluoromethyl group.
1-cyclopentyl-3-phenethyl-1-(2-(3-chloromethyl-1H-pyrazol-1-yl)ethyl)urea: Contains a chloromethyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in 1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
1-cyclopentyl-3-(2-phenylethyl)-1-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N4O/c21-20(22,23)18-11-13-26(25-18)14-15-27(17-8-4-5-9-17)19(28)24-12-10-16-6-2-1-3-7-16/h1-3,6-7,11,13,17H,4-5,8-10,12,14-15H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHVJATUXWWSBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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